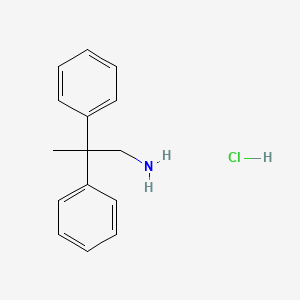

2,2-Diphenylpropan-1-amine hydrochloride

Description

Contextualizing Amino Compounds in Complex Molecular Architecture Research

Amino compounds are fundamental to the construction of complex molecular architectures. numberanalytics.com The presence of a basic amino group (-NH2) and, in the case of amino acids, an acidic carboxyl group (-COOH), allows for the formation of stable, covalent peptide bonds—the very foundation of proteins and polypeptides. quora.combritannica.com This inherent reactivity makes amino groups crucial building blocks in the synthesis of elaborate organic structures. numberanalytics.com Beyond forming the backbone of proteins, amino groups are pivotal in establishing higher-order structures. nih.gov They participate in hydrogen bonding, which directs the assembly of molecules into organized, supramolecular structures like sheets and layers. nih.gov This ability to guide molecular organization is a key principle in the design of complex, functional materials and biomolecules. nih.gov

Significance of Diarylalkyl Amines in Contemporary Medicinal Chemistry Scaffolds

The diarylalkyl amine motif, characterized by two aromatic rings attached to an alkyl amine chain, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.govarxiv.org The diaryl structure is found in numerous naturally occurring compounds and synthetic drugs, demonstrating its versatility and favorable interaction with biological systems. nih.gov

From a design perspective, diarylalkyl amine scaffolds offer a rigid, well-defined three-dimensional structure that allows for the precise spatial arrangement of functional groups. lifechemicals.com This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. lifechemicals.com The diaryl ether, a related scaffold, is also prevalent in medicinal and agrochemical agents, highlighting the broad utility of diaryl structures in developing bioactive compounds targeting a range of diseases and applications. nih.gov

Overview of Research Trajectories for Novel Chemical Entities

The discovery and development of Novel Chemical Entities (NCEs) is a primary objective in the pharmaceutical and biotechnology sectors. biosolveit.de Historically, this process was dominated by large pharmaceutical companies; however, the paradigm has shifted, with significant contributions now coming from academia, startups, and smaller biotech firms. nih.gov The trajectory for an NCE begins with the identification of a promising molecular target or a novel chemical scaffold. ucsc.edu

Modern drug discovery often employs strategies like high-throughput screening (HTS) and virtual screening to identify initial "hits" from large compound libraries. biosolveit.de These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the structure to improve its properties. nih.gov Techniques such as scaffold hopping are used to create new chemotypes with similar pharmacophoric features to known active molecules, aiming to discover NCEs with improved efficacy or different intellectual property profiles. biosolveit.de This iterative process of design, synthesis, and testing is capital-intensive and high-risk, as only a small fraction of clinical candidates ultimately gain regulatory approval. ucsc.edu

Scope and Objectives of a Comprehensive Scholarly Investigation

This investigation is dedicated to a focused examination of 2,2-Diphenylpropan-1-amine hydrochloride. The primary objective is to synthesize and present detailed, scientifically accurate information pertaining exclusively to this compound, structured within the context of its chemical class. The scope is intentionally narrow, concentrating on the foundational aspects of its chemical identity and its relationship to the broader fields of organic and medicinal chemistry. This article will adhere strictly to the outlined sections, providing a scholarly overview based on available chemical data and literature, while rigorously excluding any discussion of dosage, administration, safety, or adverse effects to maintain a purely chemical and academic focus.

Detailed Research Findings

This compound is a specific chemical compound identified by the Chemical Abstracts Service (CAS) number 40691-66-5. scbt.com Its molecular structure and properties are well-defined within chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 40691-66-5 | scbt.com |

| Molecular Formula | C₁₅H₁₈ClN | nih.gov |

| Molecular Weight | 247.77 g/mol | sigmaaldrich.com |

| IUPAC Name | 2,2-diphenylpropan-1-amine;hydrochloride | nih.gov |

| Melting Point | 195-197 °C | sigmaaldrich.com |

| MDL Number | MFCD00008133 | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | AASCJSPDUDWGGQ-UHFFFAOYSA-N | sigmaaldrich.comchemicalbridge.co.uk |

A patent describes a general method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which share a structural similarity to the compound of interest. google.com The synthesis involves reacting a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation. google.com While this patent does not specifically detail the synthesis of 2,2-Diphenylpropan-1-amine, it provides a relevant synthetic pathway for structurally related molecules. google.com

The compound is classified as a biochemical for proteomics research and is intended for research use only. scbt.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-diphenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11H,12,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASCJSPDUDWGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961094 | |

| Record name | 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-66-5 | |

| Record name | Benzeneethanamine, β-methyl-β-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40691-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-beta-phenylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040691665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methyl-β-phenylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation for 2,2 Diphenylpropan 1 Amine Hydrochloride

Strategic Design of Precursor Molecules for Targeted Synthesis

The successful synthesis of 2,2-Diphenylpropan-1-amine hydrochloride hinges on the logical and efficient construction of suitable precursor molecules. A retrosynthetic analysis reveals several key intermediates whose own synthesis must be carefully planned from readily available starting materials.

The core structure of the target molecule is the 2,2-diphenylpropane (B1583060) unit. The strategic assembly of this framework can be approached from several angles, leading to different key precursors. The primary precursors for introducing the amine functionality are typically an aldehyde, a nitrile, or a carboxylic acid derivative.

Precursor 1: 2,2-Diphenylpropanal. This aldehyde is an ideal substrate for direct reductive amination. Its synthesis can be envisioned starting from 2,2-diphenylpropanoic acid, which can be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde.

Precursor 2: 2,2-Diphenylpropionitrile. This nitrile can be directly reduced to the desired primary amine. A potential route to this intermediate involves the nucleophilic substitution of a suitable leaving group at the quaternary carbon, a sterically hindered reaction that would require carefully optimized conditions.

Precursor 3: 2,2-Diphenylpropanoic Acid. This acid can serve as a versatile starting point. It can be converted into an amide, which is then reduced, or it can undergo rearrangement reactions such as the Curtius or Hofmann rearrangement to yield the amine, albeit with the loss of one carbon atom (which is not suitable for this specific target). A more viable route is the conversion to the corresponding acid chloride, then to an acyl azide (B81097) for the Curtius rearrangement, which would ultimately lead to the desired amine after hydrolysis.

The initial building blocks for these precursors are often simpler, commercially available chemicals. For instance, benzophenone (B1666685) can be reacted with an ethyl magnesium bromide (a Grignard reagent) to form 1,1-diphenylpropan-1-ol. Subsequent rearrangement and functional group manipulations could lead to the desired 2,2-diphenylpropane skeleton.

The final target molecule, 2,2-diphenylpropan-1-amine, is achiral as the C2 carbon is a quaternary center with two identical phenyl substituents, and the C1 carbon bearing the amine group is bonded to two hydrogen atoms. Therefore, the synthesis does not require the formation of a specific stereoisomer.

However, the principles of stereochemical control are paramount in modern organic synthesis and would be critical if the two aryl groups were non-identical or if other chiral centers were present in the molecule. In such hypothetical scenarios, the synthesis of precursors would need to employ asymmetric methodologies. For example, an asymmetric catalytic reaction could be used to establish a chiral quaternary center early in the synthesis. While not directly applicable to the achiral target compound, this consideration is fundamental in the broader context of designing synthetic routes for complex, biologically active amines.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the selection and loading of an appropriate catalyst. Each of these factors can significantly influence the reaction kinetics, selectivity, and ultimately, the yield and purity of the final product.

For the initial C-C bond formation, likely a Friedel-Crafts reaction, the polarity of the solvent can affect the activity of the Lewis acid catalyst and the stability of the carbocation intermediates. Non-polar solvents are often employed in Friedel-Crafts alkylations. stackexchange.com However, the choice of solvent can also dictate the regioselectivity of the reaction. stackexchange.com

In the subsequent C-N bond formation, typically a reductive amination, the solvent's nature is equally important. A systematic study on the reductive amination of ketones revealed that the reaction pathway and rate constants for individual steps are heavily dependent on the solvent. researchgate.net Protic solvents like methanol (B129727) have been identified as optimal for the reductive amination of ketones, attributed to high rates for imine and Schiff base formation and high hydrogenation activity. researchgate.netwpunj.edu In contrast, the use of water as a solvent can disfavor the formation of the necessary imine intermediate, leading to a higher selectivity towards the corresponding alcohol byproduct. researchgate.netwpunj.edu A computational investigation highlighted that polar and apolar solvents have a strong effect on the thermodynamics and kinetics of the reductive amination reaction. nih.gov

Table 1: Representative Effect of Solvent on the Yield of a Model Reductive Amination Reaction

| Solvent | Dielectric Constant (at 20°C) | Representative Yield (%) |

| Methanol | 32.7 | 85 |

| Ethanol | 24.6 | 78 |

| Tetrahydrofuran | 7.6 | 65 |

| Dichloromethane | 9.1 | 72 |

| Toluene | 2.4 | 55 |

This table presents illustrative data based on general findings in organic synthesis to demonstrate the trend of solvent effects on reductive amination.

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Generally, higher temperatures lead to increased reaction rates. numberanalytics.com However, for complex multi-step syntheses, the effect of temperature on selectivity must be carefully considered. In Friedel-Crafts alkylations, the reaction temperature can impact the degree of polyalkylation and the potential for side reactions. researchgate.net

For the reductive amination step, temperature control is also crucial. While elevated temperatures can accelerate the reaction, they may also lead to the degradation of reactants or products, or favor the formation of byproducts. The optimization of temperature is often a balance between achieving a reasonable reaction rate and maintaining high selectivity. In catalytic reductive aminations, pressure, particularly of hydrogen gas, is a key variable. Higher hydrogen pressure can increase the rate of the reduction step.

The choice of catalyst is fundamental to the success of both the C-C and C-N bond-forming reactions. For the Friedel-Crafts alkylation, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to activate the alkylating agent. mt.comwikipedia.org The optimization of catalyst loading is a critical aspect, as using an excessive amount of catalyst can lead to increased side reactions and purification challenges, while too little may result in an incomplete reaction. numberanalytics.comcatalysis.blog Studies on the optimization of Friedel-Crafts alkylation for the synthesis of hyper-cross-linked polymers have shown that a significant reduction in catalyst quantities can lead to materials with high surface area and avoid uncontrolled reaction pathways. acs.orged.ac.uk

In the reductive amination step, various catalysts can be employed, with noble metal catalysts such as palladium, platinum, and rhodium on a carbon support being common choices. researchgate.netnih.gov The selection of the catalyst can influence the efficiency and selectivity of the reduction of the imine intermediate. researchgate.net For instance, in the synthesis of sterically hindered amines, rhodium and ruthenium catalysts have shown complementary activity. rsc.orgresearchgate.netrsc.org The optimization of catalyst loading involves finding the minimum amount of catalyst required to achieve a high conversion in a reasonable timeframe, thereby minimizing cost and potential contamination of the product. catalysis.blog

Table 2: Illustrative Data for Catalyst Loading Optimization in a Model Friedel-Crafts Alkylation

| Catalyst Loading (mol%) | Reaction Time (h) | Representative Conversion (%) |

| 1 | 24 | 65 |

| 5 | 12 | 92 |

| 10 | 8 | 95 |

| 15 | 8 | 95 |

This table presents hypothetical data to illustrate the general trend of catalyst loading optimization, where increasing the catalyst amount beyond a certain point does not significantly improve the conversion.

Mechanistic Investigations of Key Bond-Forming Reactions

A thorough understanding of the reaction mechanisms is essential for the rational optimization of synthetic routes. For the synthesis of this compound, the key steps involve the formation of C-C and C-N bonds.

The formation of the 2,2-diphenylpropane backbone can be achieved through a Friedel-Crafts alkylation reaction. This reaction proceeds via an electrophilic aromatic substitution mechanism. mt.comwikipedia.org The mechanism involves the following key steps:

Generation of the electrophile: The Lewis acid catalyst, such as AlCl₃, reacts with the alkyl halide to form a carbocation or a polarized complex that acts as the electrophile. mt.com

Electrophilic attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

The C-N bond is typically introduced via a reductive amination process. wikipedia.org This reaction converts a carbonyl group to an amine through an intermediate imine. wikipedia.org The mechanism involves two main stages:

Imine formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or an enamine). wikipedia.org

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation. wikipedia.org

The elucidation of transition states and intermediates provides deeper insight into the reaction pathway and allows for a more refined optimization strategy. In the Friedel-Crafts alkylation, the structure of the transition state for the electrophilic attack on the aromatic ring is a key factor in determining the reaction's regioselectivity and rate. Computational studies, such as those using density functional theory (DFT), can be employed to model these transition states and intermediates. rsc.orgpsu.edu The stability of the carbocation intermediate is also a critical factor, and rearrangements can occur to form a more stable carbocation, which can lead to a mixture of products. libretexts.org

For the reductive amination, computational studies have been used to investigate the microkinetics and thermodynamics of the individual steps. nih.govnih.gov These studies have shown that the presence of an acid co-catalyst can lead to the formation of an iminium intermediate, which drives the reaction forward and makes this pathway thermodynamically preferred. nih.gov The transition states for the nucleophilic addition of the amine to the carbonyl group and for the subsequent reduction of the imine can be modeled to understand the factors that control the stereoselectivity of the reaction, which is particularly important when synthesizing chiral amines.

Stereochemical Aspects in the Synthesis of 2,2 Diphenylpropan 1 Amine Hydrochloride

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common and practical approach for separating enantiomers from a racemic mixture. This process relies on the conversion of the enantiomeric pair into diastereomers, which, unlike enantiomers, have different physical properties and can thus be separated by conventional laboratory techniques.

Diastereomeric Salt Formation and Separation

A widely employed method for the resolution of racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting products are two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgaiche.org

The general principle involves the reaction of a racemic mixture of 2,2-Diphenylpropan-1-amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction produces a pair of diastereomeric salts: (R)-amine·(R)-acid and (S)-amine·(R)-acid. Due to their distinct crystalline structures and physical properties, one diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution preferentially. After separation of the less-soluble salt by filtration, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. The more soluble diastereomeric salt remaining in the filtrate can also be treated to recover the other enantiomer. The efficiency of this separation is highly dependent on the choice of the chiral resolving agent and the crystallization solvent. aiche.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| Tartaric Acid | Acid |

| Camphorsulfonic Acid | Acid |

| Mandelic Acid | Acid |

This table presents examples of commonly used chiral resolving agents.

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. phenomenex.comnih.gov Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two prominent methods used for this purpose. chromatographyonline.com

For primary amines like 2,2-Diphenylpropan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclofructan-based CSPs have shown high success rates. chromatographyonline.comphenomenex.com The choice of the mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, along with acidic or basic additives, is crucial for achieving optimal separation. chromatographyonline.com SFC, in particular, is often favored for its speed and reduced solvent consumption, utilizing supercritical carbon dioxide as the main mobile phase component. chromatographyonline.comphenomenex.com

Table 2: Comparison of Chiral Chromatography Techniques

| Technique | Mobile Phase | Common Stationary Phases | Advantages |

|---|---|---|---|

| Chiral HPLC | Hexane/Alcohol mixtures, Acetonitrile/Alcohol | Polysaccharide-based (Cellulose, Amylose), Cyclofructan-based | Versatile, well-established |

This table provides a general comparison of HPLC and SFC for chiral separations.

Asymmetric Synthesis Strategies for Enantiomerically Enriched 2,2-Diphenylpropan-1-amine Hydrochloride

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org This is achieved by using chiral catalysts or auxiliaries that direct the formation of the desired stereoisomer.

Chiral Auxiliary Approaches in Stereocontrolled Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the structure of an achiral substrate to guide a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of chiral amines, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. wikipedia.orgsigmaaldrich.com

In a hypothetical synthesis of an enantiomer of 2,2-Diphenylpropan-1-amine, a prochiral precursor could be coupled to a chiral auxiliary. The steric and electronic properties of the auxiliary would then direct the stereoselective introduction of the amine group or a precursor to it, leading to a high diastereomeric excess of the desired intermediate. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target amine.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically pure compounds, where a small amount of a chiral catalyst can generate a large quantity of the desired product. nih.gov This approach can be applied to key bond-forming reactions in the synthesis of 2,2-Diphenylpropan-1-amine.

Enantioselective reductions of prochiral ketones or imines are powerful methods for preparing chiral alcohols and amines, respectively. For instance, a precursor ketone to 2,2-Diphenylpropan-1-amine could be asymmetrically reduced using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex with a chiral ligand. This would produce a chiral alcohol with high enantiomeric excess, which could then be converted to the amine.

Alternatively, direct asymmetric reductive amination of a suitable ketone precursor is a more atom-economical approach. researchgate.net This involves reacting the ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (e.g., H2 gas), to directly form the chiral primary amine. Catalysts based on iridium or ruthenium with chiral phosphine (B1218219) ligands have proven effective for such transformations. researchgate.net The success of these catalytic methods hinges on the precise interaction between the substrate and the chiral catalyst to control the stereochemical outcome of the reaction.

Chiral Ligand Design and Application (e.g., Aminophosphine (B1255530) Ligands, Diphosphine Ligands)

The design and application of chiral ligands in transition-metal-catalyzed reactions, particularly asymmetric hydrogenation, represent a powerful strategy for the enantioselective synthesis of chiral amines. acs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Aminophosphine and diphosphine ligands are two prominent classes that have demonstrated high efficacy in such transformations. acs.orgsigmaaldrich.comacs.org

Aminophosphine Ligands: This class of ligands incorporates both a phosphorus and a nitrogen atom for coordination. The modularity in their design, allowing for easy tuning of steric and electronic properties, has contributed to their popularity in asymmetric synthesis. acs.orglookchem.com For instance, rhodium and ruthenium complexes with aminophosphine ligands have been effectively used in the asymmetric hydrogenation of prochiral enamides and ketones to produce chiral amines and alcohols. sigmaaldrich.comresearchgate.net The synthesis of these ligands often starts from readily available chiral sources like amino acids, making them accessible. sigmaaldrich.com A notable example is the BoPhoz family of ligands, which have shown excellent enantioselectivities in the Rh-catalyzed asymmetric hydrogenation of various substrates. acs.org

Diphosphine Ligands: Diphosphine ligands, particularly those with axial chirality like BINAP and its derivatives, are highly effective in asymmetric catalysis. nih.gov These C2-symmetric ligands create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in hydrogenation reactions. nih.gov The rigid backbone of many diphosphine ligands restricts conformational flexibility, which is often key to achieving high stereocontrol. nih.gov The development of bridged C2-symmetric biphenyl (B1667301) phosphine ligands has further enhanced their efficacy in the asymmetric hydrogenation of a wide range of substrates, including ketoesters and enamides. nih.gov

The application of these ligands to the synthesis of a chiral amine like 2,2-diphenylpropan-1-amine would typically involve the asymmetric hydrogenation of a corresponding prochiral imine or enamine precursor. The choice of metal (commonly rhodium, ruthenium, or iridium) and the specific chiral ligand would be critical in achieving high enantiomeric excess (ee) of the desired amine enantiomer. acs.orgacs.org

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation for Chiral Amine Synthesis This table is illustrative and provides examples of ligand classes and their performance in the asymmetric synthesis of chiral amines, a process applicable to the synthesis of this compound.

| Ligand Type | Ligand Example | Catalyst | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aminophosphine | BoPhoz | Rhodium | α-Dehydroamino acid derivatives | >95% | acs.org |

| Aminophosphine | Spiro Pyridine-Aminophosphine | Iridium | β-Aryl β-Ketoesters | >99% | acs.org |

| Diphosphine | MeO-BIPHEP | Ruthenium | β-Keto esters | up to 99% | researchgate.net |

| Diphosphine | DuPHOS | Rhodium | α-(N-acylamino)acrylates | approaching 100% | researchgate.net |

| Diphosphine | C4-TunePhos | Palladium | Cyclic Imines | 86–95% | acs.org |

Enzymatic Catalysis for Chiral Amine Preparation

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the preparation of chiral amines. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, making them ideal for pharmaceutical synthesis. nih.govworktribe.com Transaminases (TAs), also known as aminotransferases, are particularly prominent in this field for their ability to catalyze the transfer of an amino group from a donor to a carbonyl acceptor, creating a new chiral amine. worktribe.com

Transaminases can be employed in two main strategies for chiral amine synthesis:

Asymmetric Synthesis: A prochiral ketone is converted into a single enantiomer of a chiral amine using a stereoselective transaminase. This process requires an amine donor, such as L-alanine or isopropylamine (B41738). The high stereoselectivity of the enzyme ensures the production of an enantiomerically pure amine. rsc.org Protein engineering and directed evolution have been instrumental in developing transaminases with broader substrate scopes, allowing for the synthesis of bulky and complex chiral amines. nih.gov

Kinetic Resolution: A racemic mixture of an amine is resolved by a transaminase that selectively deaminates one enantiomer, leaving the other enantiomer untouched and thus enantiomerically enriched. rsc.orgrsc.org This method is effective but is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, kinetic resolution can be coupled with in situ racemization of the unreacted enantiomer in a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. nih.govresearchgate.net

For the synthesis of 2,2-diphenylpropan-1-amine, an (R)- or (S)-selective transaminase could be used to convert the corresponding prochiral ketone, 2,2-diphenylpropanal, into the desired chiral amine with high enantiopurity.

Table 2: Application of Transaminases in Chiral Amine Synthesis This table provides examples of how transaminases are used to produce chiral amines, a methodology that could be applied to synthesize this compound.

| Method | Enzyme Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Synthesis | ω-Transaminase (ω-TA) | Prochiral Ketone | Chiral Primary Amine | High stereoselectivity, can achieve >99% ee. worktribe.com | nih.govworktribe.com |

| Kinetic Resolution | Transaminase (e.g., ATA-117) | Racemic Amine | (S)-Amine | Resolves racemic mixtures, yields up to 50% of one enantiomer with >99% ee. rsc.org | rsc.org |

| Dynamic Kinetic Resolution (DKR) | Transaminase coupled with a racemization catalyst | Racemic Amine | Single Enantiomer Amine | Can achieve theoretical yields approaching 100% with high ee. nih.gov | nih.govresearchgate.net |

Control of Diastereoselectivity in Multi-Chiral Center Synthesis

While this compound itself contains only one stereocenter, the principles of controlling diastereoselectivity are crucial when considering the synthesis of more complex molecules that may be derivatives or analogues containing multiple chiral centers. The challenge in such syntheses is to control the relative stereochemistry between these centers.

The formation of multiple stereocenters in a single reaction or a sequence of reactions requires precise control over the approach of reactants and the conformation of intermediates. This can be achieved through various strategies, including:

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of a new stereocenter being formed. This is often seen in reactions of chiral pool starting materials.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Reagent Control: A chiral reagent or catalyst is used to control the stereochemistry of the reaction. This is a highly versatile approach, as the same substrate can often be used to produce different diastereomers by simply changing the catalyst. acs.org

Tandem Reactions: Designing reaction cascades where multiple stereocenters are formed in a single, continuous process can be a highly efficient way to control diastereoselectivity. nih.gov The catalyst system in such reactions must control the chemoselectivity, regioselectivity, and stereoselectivity of multiple steps. nih.gov

For the synthesis of amines with remote stereocenters (where the stereocenters are not adjacent), catalyst systems have been developed that can control the stereochemistry at positions gamma or delta to the amine group. nih.gov For instance, cinchona alkaloids have been used as bifunctional catalysts to control the formation of nonadjacent stereocenters in tandem reactions, allowing access to any of the possible four stereoisomers from the same starting materials by selecting the appropriate catalyst. acs.org This level of control is essential for the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2,2 Diphenylpropan 1 Amine Hydrochloride and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei—primarily protons (¹H) and carbon-13 (¹³C)—NMR provides detailed information about connectivity and spatial relationships within the molecule.

Proton (¹H) NMR Chemical Shift Analysis for Amine and Aromatic Protons

In the ¹H NMR spectrum of 2,2-diphenylpropan-1-amine hydrochloride, the protons associated with the amine group and the two phenyl rings would exhibit characteristic chemical shifts. The amine protons (-NH3+) would typically appear as a broad singlet, with its chemical shift influenced by the solvent and concentration. The protons on the two equivalent phenyl rings would be expected to produce signals in the aromatic region, typically between 7.0 and 7.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 10H |

| -CH₂- | Data not available | Data not available | 2H |

| -NH₃⁺ | Data not available | Broad Singlet | 3H |

| -CH₃ | Data not available | Singlet | 3H |

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The quaternary carbon atom bonded to the two phenyl groups and the methyl and aminomethyl groups would have a characteristic chemical shift. The carbons of the phenyl rings would appear in the downfield region, typically between 120 and 150 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary C (aromatic) | Data not available |

| Aromatic CH | Data not available |

| Quaternary C (aliphatic) | Data not available |

| -CH₂- | Data not available |

| -CH₃ | Data not available |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the different structural units of the molecule, such as the phenyl rings, the quaternary center, and the aminomethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of this compound (C₁₅H₁₈ClN).

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | Data not available | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be invaluable for assessing the purity of a this compound sample and for identifying any potential impurities or byproducts from its synthesis. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak and a characteristic fragmentation pattern that can be used as a chemical fingerprint for the compound. Common fragmentation pathways for this molecule would likely involve the loss of the amine group and cleavage of the bonds adjacent to the quaternary carbon.

Table 4: Potential Mass Fragmentation Data for 2,2-Diphenylpropan-1-amine

| m/z | Possible Fragment |

| 211 | [M]⁺ (free base) |

| 196 | [M - NH₂]⁺ |

| 165 | [M - CH₂NH₂ - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its primary amine hydrochloride group and the two phenyl rings.

The protonated primary amine (-NH₃⁺) group is a key feature. Unlike a free primary amine which shows two N-H stretching bands, the ammonium (B1175870) salt exhibits a very broad and strong absorption envelope, typically spanning from 2800 to 3200 cm⁻¹. researchgate.net This broadness is a result of extensive hydrogen bonding between the ammonium protons and the chloride anion. Within this broad envelope, asymmetric and symmetric N-H stretching bands can be identified. researchgate.net

The aromatic nature of the compound is confirmed by several characteristic vibrations. The C-H stretching vibrations of the phenyl rings typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. orgchemboulder.comopenstax.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region. orgchemboulder.comopenstax.orgtheinternet.io Additionally, strong, sharp bands corresponding to out-of-plane (oop) C-H bending are observed in the 900-675 cm⁻¹ region, the exact position of which can sometimes give clues about the substitution pattern of the aromatic ring. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium to Weak |

| N-H Stretch (Asymmetric & Symmetric) | -NH₃⁺ (Ammonium) | 3200 - 2800 | Strong, Broad |

| Aromatic C=C Stretch (In-ring) | Phenyl Rings | 1600 - 1450 | Medium to Strong, Sharp |

| N-H Bend (Scissoring) | -NH₃⁺ (Ammonium) | 1650 - 1550 | Medium |

| C-H Out-of-Plane Bend | Phenyl Rings | 900 - 675 | Strong, Sharp |

UV-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. fiveable.me For this compound, the two phenyl rings act as the primary chromophores—the parts of the molecule that absorb light. youtube.com

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk In the phenyl groups, the most significant electronic transitions are π → π* (pi to pi star) transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the aromatic ring. libretexts.org Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense, fine-structured band in the 255-275 nm range. openstax.org The presence of these characteristic bands in the UV spectrum is a strong indicator of an aromatic system. openstax.org

UV-Vis spectroscopy is also a valuable tool for purity assessment. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. youtube.com This relationship allows for the quantitative determination of the compound's concentration in a solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), one can accurately determine the purity of a sample against a known standard.

| Transition Type | Chromophore | Expected λmax Range (nm) | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Phenyl Ring | ~205 | High (~7,000 - 10,000 L mol⁻¹ cm⁻¹) |

| π → π (Fine structure) | Phenyl Ring | 255 - 275 | Low to Medium (~200 - 500 L mol⁻¹ cm⁻¹) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would reveal several key structural features. The nitrogen atom of the amine, being sp³ hybridized, is expected to have a tetrahedral geometry. libretexts.org The crystal structure would be that of an ionic salt, composed of the 2,2-diphenylpropan-1-ammonium cation and a chloride anion.

| Structural Parameter | Expected Finding | Significance |

|---|---|---|

| Molecular Confirmation | Unambiguous 3D structure | Confirms connectivity and stereochemistry. |

| Nitrogen Atom Geometry | Tetrahedral | Consistent with sp³ hybridization of a primary amine. libretexts.org |

| Key Intermolecular Interaction | N-H···Cl Hydrogen Bonding | Primary interaction governing the crystal packing. acs.org |

| Crystal System & Space Group | Determined from diffraction pattern | Defines the symmetry and unit cell of the crystal lattice. |

| Bond Lengths & Angles | Precise values for all bonds | Provides fundamental geometric data for the molecule. |

Computational Chemistry and Theoretical Modeling of 2,2 Diphenylpropan 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties, such as geometries, vibrational frequencies, and electronic distributions, providing a balance between accuracy and computational cost. researchgate.netmdpi.com

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2,2-Diphenylpropan-1-amine hydrochloride, this process would identify the most stable three-dimensional structure by calculating the forces on each atom and iteratively adjusting their positions until those forces are minimized.

Conformational analysis, an extension of geometry optimization, involves exploring the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. The flexible bonds in this compound—particularly the C-C bonds connecting the diphenylpropane core and the amine group—allow for multiple conformers. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure as well as other low-energy, populated states. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as less energy is needed for electronic transitions. These are often termed "soft" molecules. mdpi.com

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to be involved in electron donation and acceptance, respectively. The calculated energy gap provides a quantitative measure of its chemical reactivity. irjweb.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference between LUMO and HOMO, indicating chemical stability. irjweb.com |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would be determined through specific computational studies.

DFT calculations have become a valuable tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used for this purpose. liverpool.ac.uk

These predictions can be instrumental in:

Confirming molecular structures: By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, researchers can validate the proposed structure of a synthesized compound. researchgate.net

Assigning complex spectra: In cases where experimental spectra are ambiguous, theoretical shifts can help assign specific signals to the correct atoms.

Studying conformational effects: Different conformers of a molecule will have slightly different chemical shifts. By calculating the shifts for various low-energy conformers, it is possible to understand how conformational changes affect the NMR spectrum.

While there can be systematic errors, the correlation between calculated and experimental shifts is often strong, with root mean square errors (RMSEs) for ¹H shifts typically in the range of 0.2–0.4 ppm. nih.gov

| Proton Environment | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| Aromatic-H (ortho) | 7.35 | 7.30 |

| Aromatic-H (meta) | 7.28 | 7.25 |

| Aromatic-H (para) | 7.20 | 7.18 |

| CH₂-N | 3.15 | 3.10 |

| CH₃-C | 1.45 | 1.42 |

Note: The data presented is for illustrative purposes to show how theoretical calculations are compared with experimental results.

DFT is also a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as its synthesis or metabolic degradation, DFT calculations can:

Determine the structure of the transition state: This provides a snapshot of the bond-breaking and bond-forming processes.

Calculate the activation energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction.

Validate proposed mechanisms: By comparing the calculated activation energies for different possible pathways, the most energetically favorable mechanism can be identified. acs.org

These computational studies provide a level of detail about reaction pathways that is often difficult or impossible to obtain through experimental methods alone. scielo.br

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to:

Explore conformational flexibility: By simulating the molecule in a solvent (e.g., water) over nanoseconds to microseconds, MD can reveal the full range of accessible conformations and the transitions between them. researchgate.net

Analyze solvent interactions: MD provides a detailed picture of how the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.

Simulate binding to a biological target: If the molecule is a ligand for a receptor, MD simulations can model the binding process, the stability of the ligand-receptor complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Key metrics from MD simulations include the root-mean-square deviation (RMSD), which tracks the stability of a structure over time, and the root-mean-square fluctuation (RMSF), which identifies the most flexible regions of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or binding affinity. nih.govebi.ac.uk

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., physicochemical properties like logP, molar refractivity, or quantum chemical parameters like HOMO/LUMO energies) to a specific biological activity (e.g., inhibitory concentration). imist.ma To build a QSAR model for analogs of this compound, one would:

Compile a dataset of structurally similar compounds with known activities.

Calculate a variety of molecular descriptors for each compound.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to develop an equation that best predicts the activity from the descriptors. nih.gov

The resulting model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

SAFIR is a more specific application focused on the relationship between a molecule's 3D structure and its binding affinity for a particular target. These studies are often used in conjunction with molecular docking and 3D-QSAR methods to understand the key structural features required for strong binding.

Derivation of Quantitative Relationships between Structure and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical connection between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the variations in the biological effects of a series of compounds are dependent on the changes in their molecular properties. nih.gov These models are crucial in drug discovery for predicting the activity of new or untested compounds, optimizing lead compounds, and understanding the mechanisms of drug action. nih.gov

The derivation of a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., inhibitory concentration IC50) is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized into several types, including lipophilic, electronic, and steric parameters.

Model Development : A mathematical equation is generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov This is often achieved using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

Model Validation : The predictive power and robustness of the developed model are rigorously tested to ensure its reliability. nih.gov

The general form of a QSAR equation can be expressed as: Biological Activity = f(Molecular Descriptors)

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of its derivatives and then calculating relevant descriptors to build a predictive model.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Lipophilic | LogP, π-substituent constant | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |

| Electronic | Hammett constant (σ), Dipole Moment | Describes the electronic properties of the molecule, such as electron-donating or -withdrawing effects, which affect receptor interactions. |

| Steric | Molar Refractivity (MR), Taft's constant (Es) | Relates to the size and shape of the molecule, which determines how well it fits into a receptor's binding site. |

| Topological | Connectivity Indices, Wiener Index | Numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. |

3D-QSAR Methodologies (e.g., CoMFA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend traditional QSAR by considering the three-dimensional properties of molecules. chemrevlett.com These techniques require the 3D structures of the compounds and a defined alignment rule. chemrevlett.com Among the most widely used 3D-QSAR methods is Comparative Molecular Field Analysis (CoMFA). chemrevlett.comnih.gov

The CoMFA methodology involves the following steps:

Molecular Alignment : A set of molecules is superimposed in 3D space. This is a critical step, often achieved by aligning them based on a common substructure or a highly active template molecule. chemrevlett.com

Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom. These calculated energy values form the CoMFA fields.

Statistical Analysis : Partial Least Squares (PLS) analysis is used to establish a correlation between the variations in the 3D fields (independent variables) and the biological activity (dependent variable). chemrevlett.com

Contour Map Visualization : The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, green contours typically indicate areas where bulky groups enhance activity, while yellow contours show where they are detrimental. Similarly, blue and red contours often represent regions favoring positive and negative charges, respectively.

In a study on a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, a CoMFA model was successfully developed, yielding significant correlation and predictive power (q² = 0.530, r² = 0.903). nih.gov The resulting contour maps helped identify the key structural features relevant to the biological activity of the analogs. nih.gov This type of analysis could theoretically be applied to derivatives of this compound to guide the design of more potent compounds.

Table 2: Typical Statistical Parameters for a CoMFA Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.5 mdpi.com |

| r² (or r²ncv) | Non-cross-validated correlation coefficient; measures the goodness of fit of the model. | > 0.6 |

| SEE | Standard Error of Estimate; reflects the precision of the predictions. | Lower values are better. |

| F-value | F-test statistic; indicates the statistical significance of the model. | Higher values are better. |

| Optimal Components | The number of principal components used to build the PLS model that results in the highest q². | Varies by model. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. ias.ac.inmdpi.com The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level. This allows researchers to characterize the behavior of small molecules in the binding site of target proteins and to elucidate fundamental biochemical processes. mdpi.com

For this compound, molecular docking could be used to predict how it binds to a specific biological target. The simulation would place the compound into the binding site of the receptor and evaluate the fit using a scoring function. The results can provide critical insights into the binding mode and affinity, guiding further drug design efforts.

Binding Mode Predictions and Interaction Energy Calculations

A key output of molecular docking is the prediction of the binding mode, which is the specific pose (orientation and conformation) of the ligand within the receptor's active site. Docking algorithms generate numerous possible poses and then use a scoring function to rank them. mdpi.com The highest-ranked pose is considered the most likely binding mode.

These simulations also provide an estimation of the binding affinity, often expressed as a binding energy score. This score is calculated based on the various non-covalent interactions between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity. These interactions include:

Hydrogen bonds

Electrostatic interactions

Van der Waals forces

Hydrophobic interactions

Pi-stacking interactions

Analyzing these interactions for the predicted binding pose of this compound would reveal which amino acid residues in the receptor's active site are critical for its binding.

Table 3: Key Intermolecular Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the entropy of water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Electrostatic (Ionic) Interaction | A strong attractive force between oppositely charged groups, such as a positively charged amine group on the ligand and a negatively charged carboxylate group on an amino acid residue. |

| Pi-Stacking | Attractive, noncovalent interactions between the pi systems of aromatic rings, common in biological systems. |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are essential for a molecule to interact with a specific biological target and trigger a response. These features include steric and electronic properties like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups.

The identification of key pharmacophoric features can be derived from both ligand-based and structure-based approaches.

Ligand-Based : By analyzing a set of active molecules, common chemical features can be identified. 3D-QSAR contour maps are particularly useful for this, as they highlight the spatial regions where specific physicochemical properties are favorable for activity. nih.gov

Structure-Based : When the 3D structure of the receptor is known, molecular docking simulations can reveal the crucial interactions between the ligand and the active site. The ligand atoms and functional groups responsible for these key interactions constitute the pharmacophoric features.

For this compound, a pharmacophore model would define the essential arrangement of its two phenyl rings (hydrophobic/aromatic features) and the primary amine group (potential hydrogen bond donor and positively charged center) required for optimal binding to its target receptor.

Table 4: Example Pharmacophoric Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptor | HBA | A group capable of accepting a hydrogen atom in a hydrogen bond. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons, often involved in pi-stacking. |

| Hydrophobic Center | HY | A nonpolar group that can engage in hydrophobic interactions. |

| Positive Ionizable | PI | A group that is positively charged at physiological pH, such as an amine. |

| Negative Ionizable | NI | A group that is negatively charged at physiological pH, such as a carboxylic acid. |

Semi-Empirical Methods for Large System Simulations

Semi-empirical quantum mechanical methods serve as a bridge between highly accurate but computationally expensive ab initio methods and fast but less precise molecular mechanics (force field) methods. nih.gov They are derived from Hartree-Fock theory but incorporate several approximations and parameters derived from experimental data to simplify the calculations. nih.gov

Key features of semi-empirical methods include:

Approximations : They simplify calculations by neglecting certain complex integrals (e.g., neglect of diatomic differential overlap, NDDO) and treating only valence electrons explicitly. nih.govarxiv.org

Parameterization : The simplified equations include parameters that are fitted to reproduce experimental data or results from higher-level ab initio calculations. nih.gov

Computational Efficiency : These approximations make semi-empirical methods significantly faster than ab initio calculations, allowing them to be applied to much larger molecular systems (hundreds or thousands of atoms) and for longer simulation times, such as in molecular dynamics. nih.govrsc.org

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and the MNDO (Modified Neglect of Diatomic Overlap) family. nih.gov These methods are well-suited for initial geometry optimizations of large molecules, pre-screening large compound libraries, or exploring the conformational landscape of a molecule like this compound before undertaking more computationally demanding calculations. arxiv.org Their speed is particularly advantageous for high-throughput virtual screening campaigns and dynamic simulations where thousands of energy calculations are required. arxiv.orgrsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Pharmacological and Biological Activity Research of 2,2 Diphenylpropan 1 Amine Hydrochloride and Its Analogues

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of 2,2-Diphenylpropan-1-amine hydrochloride and its analogs are intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure to observe corresponding changes in pharmacological activity, have provided crucial insights into the key determinants of their biological actions. These studies have primarily focused on the impact of substituent modifications on the phenyl rings and the influence of stereochemistry.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the phenyl rings of diphenylalkylamine derivatives can significantly influence their pharmacological profiles. The nature and position of substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in the related class of fluorinated phenylcyclopropylamines, the nature of para-substituents on the phenyl ring has a pronounced effect on their inhibitory potency against microbial tyramine (B21549) oxidase, a model for monoamine oxidase (MAO). Research has shown that electron-withdrawing groups, such as fluorine and chlorine, can slightly decrease the inhibitory activity. Conversely, the introduction of an electron-donating methyl group at the para-position can increase the activity by approximately sevenfold compared to the unsubstituted phenyl analog. nih.gov

This principle suggests that for this compound analogs, the introduction of various substituents on one or both phenyl rings could modulate their activity at different receptors and enzymes. For example, lipophilicity, an important factor in receptor binding, can be fine-tuned through the addition of hydrophobic or hydrophilic groups. Studies on 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have demonstrated a correlation between the lipophilicity of the 4-position substituent and their affinity for 5-HT2A and 5-HT2B receptors. nih.gov

Table 1: Impact of Phenyl Ring Substituents on MAO Inhibition in Phenylcyclopropylamine Analogs

| Compound | Para-Substituent | Relative Inhibitory Potency |

|---|---|---|

| trans-2-fluoro-2-phenylcyclopropylamine | -H | 1 |

| trans-2-fluoro-2-(4-fluorophenyl)cyclopropylamine | -F | ~0.8 |

| trans-2-fluoro-2-(4-chlorophenyl)cyclopropylamine | -Cl | ~0.7 |

| trans-2-fluoro-2-(4-methylphenyl)cyclopropylamine | -CH3 | ~7 |

Data derived from studies on microbial tyramine oxidase. nih.gov

Exploration of Isomeric and Stereoisomeric Effects on Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For chiral compounds like many this compound analogs, the different enantiomers can exhibit distinct pharmacological properties.

A compelling example of this is seen in the study of fluorinated phenylcyclopropylamines as MAO inhibitors. The (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine was found to be a potent inhibitor of tyramine oxidase, whereas the (1R,2R)-enantiomer was essentially inactive. nih.gov This high degree of stereoselectivity underscores the importance of a precise three-dimensional fit between the inhibitor and the enzyme's active site.

This principle of stereoisomeric differentiation is a cornerstone of pharmacology and strongly suggests that the biological activities of chiral this compound analogs would also be stereospecific. The differential interactions of enantiomers with chiral biological macromolecules like receptors and enzymes would likely lead to variations in their binding affinities and functional activities.

In Vitro Pharmacological Investigations

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are fundamental to characterizing the pharmacological profile of a compound. These investigations for this compound and its analogs have focused on their interactions with specific molecular targets, including receptors and enzymes.

Receptor Binding Assays (e.g., 5-HT2A, H1, Mu Opioid, Dopamine (B1211576) D3 Receptors)

For instance, certain N-phenylpiperazine analogs have been shown to bind with high affinity to the Dopamine D3 receptor, with some exhibiting significant selectivity over the D2 subtype. nih.gov Similarly, studies on 2,5-dimethoxyphenyl isopropylamine analogues have detailed their binding affinities at 5-HT2A and 5-HT2B receptors, revealing that structural modifications can modulate their affinity and selectivity. nih.govfrontiersin.org Research on other classes of compounds has also established methodologies for determining binding affinities at the Mu Opioid receptor.

Given the structural similarities, it is plausible that this compound and its analogs could interact with these and other CNS receptors. However, without direct experimental data, their specific binding profiles remain speculative.

Enzyme Inhibition Assays (e.g., MAO Inhibition)

A significant area of research for compounds structurally related to this compound is their potential to inhibit monoamine oxidases (MAOs). MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease medications. criver.com

Studies on polyamine analogs have demonstrated that structural modifications can dramatically impact MAO inhibitory activity. For example, replacing a dipiperidine moiety with a dianiline structure in a polyamine scaffold was found to significantly enhance the inhibitory potency against both MAO-A and MAO-B. mdpi.com Specifically, the Ki value for MAO-B inhibition decreased from 330 μM to 0.3 μM, and for MAO-A from 247 μM to 0.9 μM. mdpi.com

Furthermore, research on fluorinated phenylcyclopropylamines has identified potent and competitive inhibitors of microbial tyramine oxidase, with the trans-isomer of 2-fluoro-2-phenylcyclopropylamine being about 10 times more potent than the non-fluorinated parent compound, tranylcypromine. nih.gov These findings strongly suggest that this compound and its derivatives are promising candidates for MAO inhibition.

Table 2: MAO Inhibitory Activity of Selected Polyamine Analogs

| Compound | Linker Moiety | MAO-A Ki (μM) | MAO-B Ki (μM) |

|---|---|---|---|

| Analog 1 | Dipiperidine | 247 | 330 |

| Analog 2 | Dianiline | 0.9 | 0.3 |

Data from in vitro inhibition assays. mdpi.com

Cellular Assays for Functional Activity (e.g., Antagonism, Agonism)

Cellular assays are crucial for determining the functional consequences of a compound's interaction with a receptor. These assays can distinguish between agonists, which activate a receptor, and antagonists, which block its activation by other molecules. While specific functional assay data for this compound is not currently available, the methodologies for such investigations are well-established.

For example, in the study of 2,5-dimethoxyphenyl isopropylamine analogues at the 5-HT2B receptor, a calcium mobilization assay in a stable cell line was used to determine agonist and antagonist activity. frontiersin.org This study found that while most of the tested compounds acted as agonists, two high-affinity ligands surprisingly behaved as antagonists. frontiersin.org This highlights that receptor affinity does not always predict functional activity.

For dopamine receptors, various cell-based assays are available to quantify downstream signaling events, such as changes in cAMP levels or β-arrestin recruitment, to characterize the agonist or antagonist properties of a ligand. d-nb.info Should this compound or its analogs show significant binding affinity for any of the aforementioned receptors, subsequent cellular functional assays would be essential to fully elucidate their pharmacological mechanism of action.

Cytotoxicity and Selectivity Profiling

Research into the cytotoxic effects of this compound analogues has focused on evaluating their potential as selective antimicrobial or anticancer agents. Studies on a series of α,ω-diacyl-substituted polyamines featuring diphenyl aromatic head groups have provided insights into the structure-activity relationship concerning toxicity towards mammalian cells versus bacterial cells.